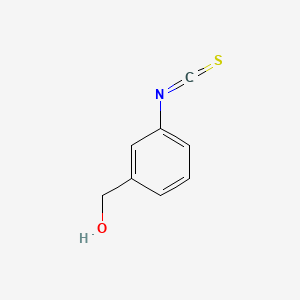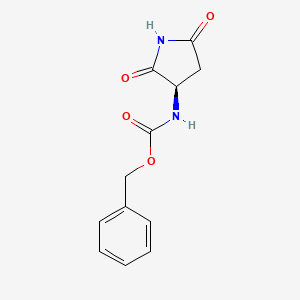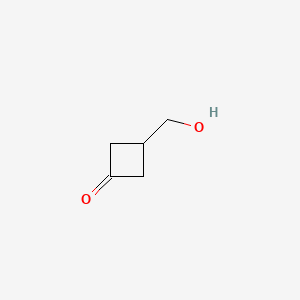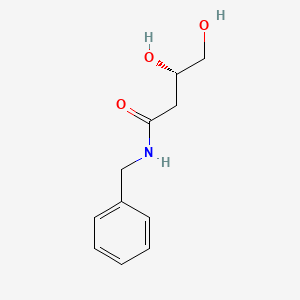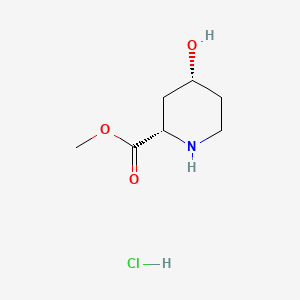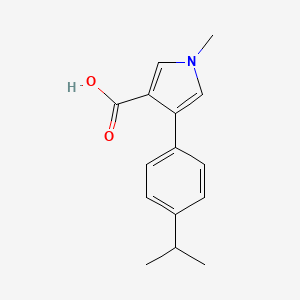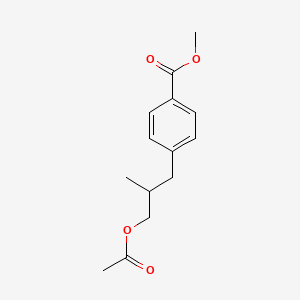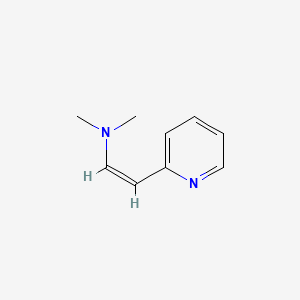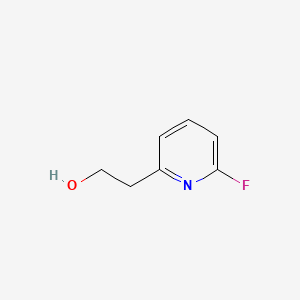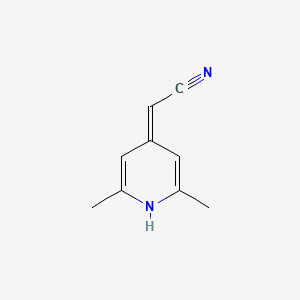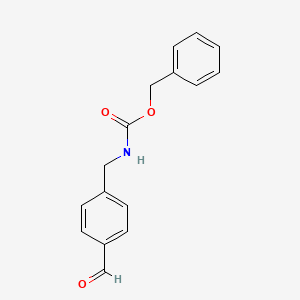
Benzyl 4-formylbenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-formylbenzylcarbamate is a chemical compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.3 .
Molecular Structure Analysis
The InChI code for Benzyl 4-formylbenzylcarbamate is 1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) . This indicates the presence of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 4-formylbenzylcarbamate are not available, benzyl compounds are known to undergo a variety of reactions. For instance, benzyl radicals can react with HO2 and OH radicals, forming benzyl hydroperoxide .
Physical And Chemical Properties Analysis
Benzyl 4-formylbenzylcarbamate has a predicted density of 1.205±0.06 g/cm3 . It has a melting point of 68 °C .
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry: The study by Harder and Lutz (1997) in "Organometallics" discusses a phosphonium dibenzylide anion used as a ligand in organobarium chemistry, highlighting the significance of benzyl groups in organometallic compounds (Harder & Lutz, 1997).
Bioreductive Prodrugs: Research by Hay et al. (1999) in the "Journal of The Chemical Society-Perkin Transactions 1" investigates the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates. These compounds are significant as triggers for bioreductive drugs, particularly in cancer therapy (Hay, Sykes, Denny, & O'Connor, 1999).
Photocatalytic Oxidation: A study by Higashimoto et al. (2009) in the "Journal of Catalysis" explores the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide, demonstrating applications in environmental chemistry and renewable energy (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Inhibitors in Pharmacology: Kos et al. (2021) in the "International Journal of Molecular Sciences" synthesized novel cholinesterase inhibitors using benzyl carbamates, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).
Materials Science: Research by Hawker and Fréchet (1990) in the "Journal of the American Chemical Society" discusses the use of benzyl groups in the synthesis of dendritic macromolecules, which has implications in the development of new materials (Hawker & Fréchet, 1990).
Zukünftige Richtungen
While specific future directions for Benzyl 4-formylbenzylcarbamate are not mentioned, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . This suggests potential future research directions for Benzyl 4-formylbenzylcarbamate and similar compounds.
Eigenschaften
IUPAC Name |
benzyl N-[(4-formylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPPIONGKGDDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

